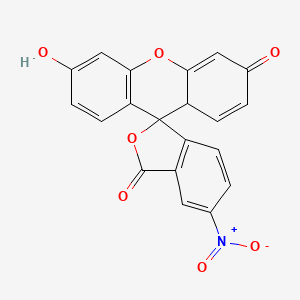
Cefalexin monohydrate 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalexin monohydrate is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. Cephalexin monohydrate works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating infections such as respiratory tract infections, skin infections, and urinary tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .
Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cephalexin monohydrate undergoes various chemical reactions, including:
Oxidation: Cephalexin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Cephalexin can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Cephalexin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat bacterial infections, making it a subject of pharmacokinetic and pharmacodynamic studies
Mecanismo De Acción
Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Cefadroxil: Another first-generation cephalosporin with a longer half-life compared to cephalexin.
Cefaclor: Known for its broader spectrum of activity against Gram-negative bacteria.
Cefazolin: An intravenous cephalosporin with similar activity but different administration routes
Cephalexin monohydrate remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.
Propiedades
Fórmula molecular |
C16H19N3O5S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1 |
Clave InChI |
AVGYWQBCYZHHPN-KJTIIWGRSA-N |
SMILES isomérico |
CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
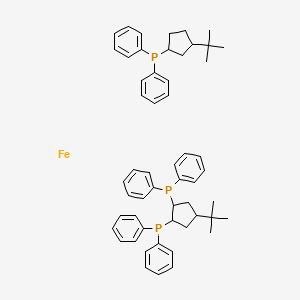

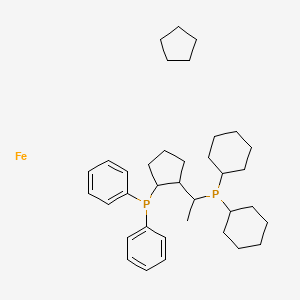
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

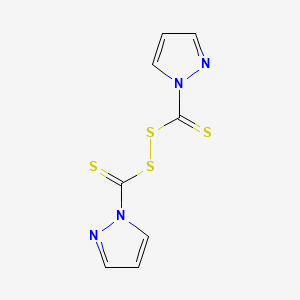

![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
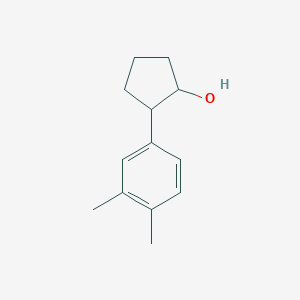
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
